molecular formula C14H12N2O B13675105 (2-Phenylbenzo[d]oxazol-7-yl)methanamine

(2-Phenylbenzo[d]oxazol-7-yl)methanamine

Cat. No.: B13675105
M. Wt: 224.26 g/mol
InChI Key: FHFIKTYGXQKTMH-UHFFFAOYSA-N
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Description

(2-Phenylbenzo[d]oxazol-7-yl)methanamine is a heterocyclic compound that features a benzoxazole ring fused with a phenyl group and an amine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylbenzo[d]oxazol-7-yl)methanamine typically involves the cyclization of o-aminophenols with aromatic aldehydes. One common method involves the reaction of 2-aminophenol with benzaldehyde in the presence of an acid catalyst to form the benzoxazole ring. The resulting product is then subjected to further reactions to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylbenzo[d]oxazol-7-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(2-Phenylbenzo[d]oxazol-7-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (2-Phenylbenzo[d]oxazol-7-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2-Phenylbenzo[d]oxazol-5-yl)methanamine
  • (7-Chlorobenzo[d]oxazol-2-yl)methanamine
  • (5,7-Dichlorobenzo[d]oxazol-2-yl)methanamine

Uniqueness

(2-Phenylbenzo[d]oxazol-7-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the phenyl group and the methanamine substituent can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

(2-phenyl-1,3-benzoxazol-7-yl)methanamine

InChI

InChI=1S/C14H12N2O/c15-9-11-7-4-8-12-13(11)17-14(16-12)10-5-2-1-3-6-10/h1-8H,9,15H2

InChI Key

FHFIKTYGXQKTMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC(=C3O2)CN

Origin of Product

United States

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